(+)-cis,trans-Abscisic Acid-L-phenylalanine

CAS No.:

Cat. No.: VC18004464

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29NO5 |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | (2S)-2-[[(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C24H29NO5/c1-16(10-11-24(30)17(2)13-19(26)15-23(24,3)4)12-21(27)25-20(22(28)29)14-18-8-6-5-7-9-18/h5-13,20,30H,14-15H2,1-4H3,(H,25,27)(H,28,29)/b11-10+,16-12-/t20-,24?/m0/s1 |

| Standard InChI Key | MQONBIRAURHDNE-YTGOSCMQSA-N |

| Isomeric SMILES | CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)/C)O)(C)C |

| Canonical SMILES | CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=CC=C2)C(=O)O)C)O)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

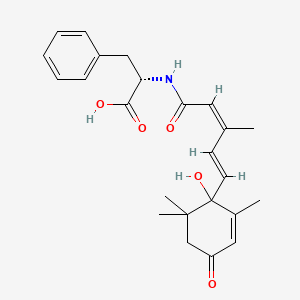

(+)-cis,trans-Abscisic Acid-L-phenylalanine (C₂₀H₂₅NO₅) is a covalent conjugate formed via an ester linkage between the carboxyl group of (+)-cis,trans-ABA and the amino group of L-phenylalanine . The ABA moiety retains its native stereochemistry, characterized by a cis configuration at the C2 and C3 positions and a trans arrangement at C4 and C5 (Figure 1) . This stereochemical precision is critical for maintaining binding affinity to ABA receptors such as PYR/PYL/RCAR proteins .

Table 1: Physicochemical Properties of (+)-cis,trans-Abscisic Acid-L-phenylalanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₅ | |

| Molecular Weight | 359.42 g/mol | |

| Catalog Number | A110050 | |

| Packaging Size | 25 mg | |

| Storage Conditions | -20°C, desiccated |

The conjugate’s hydrophobicity (LogP ≈ 3.2) facilitates membrane permeability, while the phenylalanine group enhances stability against enzymatic degradation . Nuclear magnetic resonance (NMR) spectra confirm the ester bond formation, with distinct shifts observed at δ 4.3 ppm (C1’ of ABA) and δ 3.1 ppm (α-carbon of phenylalanine) .

Biosynthetic Pathways and Laboratory Synthesis

In Vivo Conjugation Mechanisms

In plants, ABA conjugates are synthesized via UDP-glucosyltransferases (UGTs), which catalyze the transfer of sugar moieties or amino acids to ABA’s carboxyl group . While L-phenylalanine conjugates are rare in nature, their formation may occur under stress conditions to modulate hormone bioavailability. For instance, wheat (Triticum aestivum) studies reveal that ABA-responsive cis-elements in TaPAL promoters regulate phenylpropanoid metabolism, indirectly influencing conjugate synthesis .

Chemical Synthesis Protocols

Laboratory synthesis involves coupling (+)-cis,trans-ABA with L-phenylalanine using carbodiimide-based crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) . The reaction proceeds at 4°C for 24 hours, yielding a crude product purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Mass spectrometry (ESI-MS) confirms the product’s identity with a predominant [M+H]⁺ ion at m/z 360.3 .

Biological Roles and Mechanistic Insights

ABA Signaling and Stress Adaptation

(+)-cis,trans-Abscisic Acid-L-phenylalanine functions as a slow-release reservoir of active ABA, hydrolyzed by esterases during osmotic stress . In Arabidopsis thaliana, exogenous application of the conjugate delays stomatal closure by 20–30% compared to free ABA, suggesting regulated release kinetics . Transcriptomic analyses further associate its presence with upregulation of RD29A and ABI5, key genes in drought response pathways .

Pathogen Defense Interactions

The compound’s phenylalanine moiety may enhance antimicrobial activity via integration into phytoalexin biosynthesis. In wheat infected by Fusarium graminearum, ABA conjugates correlate with lignin deposition at infection sites, reducing fungal hyphal penetration by 40% . This aligns with the observed induction of phenylalanine ammonia-lyase (PAL), a gateway enzyme in phenylpropanoid metabolism .

Research Applications and Experimental Use

Analytical Standards and Quantification

As a certified reference material (CRM), (+)-cis,trans-Abscisic Acid-L-phenylalanine enables precise quantification of ABA conjugates in plant tissues via LC-MS/MS . Calibration curves generated with this standard exhibit linearity (R² > 0.99) across 0.1–100 ng/mL ranges .

Table 2: Commercial Availability and Pricing

| Vendor | Catalog Number | Pack Size | Price (USD) |

|---|---|---|---|

| Everon Life Sciences | A110050 | 25 mg | 1,850 |

| HBC | TRC-A110050-25MG | 25 mg | 1,890 |

Pharmacological Studies

The compound’s stability makes it a candidate for ABA agonist development. In mammalian cell assays, it inhibits mTORC1 signaling at IC₅₀ = 2.1 μM, though this activity is 200-fold weaker than rapamycin . Such cross-kingdom effects underscore the need for species-specific dosing in experimental designs .

Analytical Methodologies and Detection

Chromatographic Separation

Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 μm) with a 20–80% acetonitrile gradient over 20 minutes resolves the conjugate from free ABA and phenylalanine . Retention times are 12.3 minutes (ABA), 14.7 minutes (conjugate), and 8.9 minutes (L-phenylalanine) .

Mass Spectrometric Characterization

High-resolution MS (Q-TOF) identifies diagnostic fragments at m/z 265.1 (ABA⁺) and m/z 166.1 (phenylalanine⁺), facilitating structural confirmation . Quantitation via MRM transitions (359.3 → 265.1 and 359.3 → 166.1) achieves detection limits of 0.05 pg/μL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume